molecular formula C16H14BrClF2N4O B10943104 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole

Cat. No.: B10943104
M. Wt: 431.7 g/mol
InChI Key: PDUWGYKHRCKSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and various substituents including bromine, difluoromethyl, methyl, and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The bromine and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole or oxadiazole derivatives.

Scientific Research Applications

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound may serve as a precursor for the synthesis of new pesticides or herbicides.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites. The difluoromethyl and bromine groups can enhance its binding affinity and specificity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(3-chlorobenzyl)-1,3,4-oxadiazole apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in fields requiring high specificity and potency.

Properties

Molecular Formula

C16H14BrClF2N4O

Molecular Weight

431.7 g/mol

IUPAC Name

2-[1-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H14BrClF2N4O/c1-8-13(17)14(15(19)20)23-24(8)9(2)16-22-21-12(25-16)7-10-4-3-5-11(18)6-10/h3-6,9,15H,7H2,1-2H3

InChI Key

PDUWGYKHRCKSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN=C(O2)CC3=CC(=CC=C3)Cl)C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.